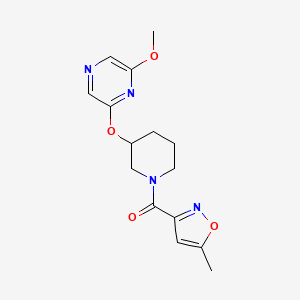

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10-6-12(18-23-10)15(20)19-5-3-4-11(9-19)22-14-8-16-7-13(17-14)21-2/h6-8,11H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJWZVKTNMOAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, including the formation of the methoxypyrazine, piperidine, and methylisoxazole intermediates. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions could modify specific functional groups within the compound.

Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

Compound X shares core structural motifs with several analogs (Table 1). Critical comparisons include:

Key Observations :

- The 5-methylisoxazole group is a recurring pharmacophore in antimicrobial and anti-inflammatory agents, as seen in analogs like 6-(5-Methylisoxazol-4-yl)-pyrimidine .

- Methoxy-substituted pyrazines (as in Compound X) are less common in commercial analogs but are associated with improved metabolic stability compared to unsubstituted pyrazines .

Physicochemical and Pharmacokinetic Properties

- Solubility: The methoxy group in Compound X likely enhances aqueous solubility compared to non-polar analogs like thiophene-containing pyrazolo-pyridines .

- Metabolic Stability : Piperidine rings (as in Compound X) generally exhibit slower hepatic clearance than pyrimidine or pyridine analogs .

- Binding Affinity : Isoxazole derivatives with methyl groups (e.g., 5-methylisoxazole) show higher selectivity for ATP-binding pockets in kinases compared to bulkier substituents .

Research Findings and Limitations

- Data Mining Challenges: Structural complexity complicates direct comparison. Methods like substructure analysis (e.g., frequent pattern mining in carcinogenicity studies) are required to identify shared motifs .

- Literature Gaps : Most analogs listed in supplier databases (e.g., ZINC9256665, AKOS033804264) lack published bioactivity data, limiting comparative analysis .

Biological Activity

The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

- Molecular Formula : C14H19N5O4

- Molecular Weight : 321.33 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a methoxypyrazine and an isoxazole moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The presence of the methoxypyrazine and isoxazole groups suggests potential roles in:

- Enzyme Inhibition : Interaction with enzymes that regulate metabolic pathways.

- Receptor Modulation : Binding to receptors that mediate neurotransmission and other physiological responses.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Potential cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Activity against bacterial strains.

- Neuroprotective Effects : Possible benefits in neurological disorders.

Anticancer Activity

A study investigating the cytotoxic effects of related compounds on cancer cell lines demonstrated significant inhibitory effects:

- Cell Lines Tested : HepG2, HeLa, A549, MCF7

- IC50 Values :

- HepG2: 30 μg/mL

- HeLa: 40 μg/mL

- A549: 52 μg/mL

These results suggest that the compound may have a role in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antibacterial activity against strains such as E. coli and S. aureus. For example:

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 62.5 µg/mL

- S. aureus: 78.12 µg/mL

Such findings highlight the potential for development as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

| Activity Type | Compound Name | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | This compound | HepG2 | 30 μg/mL |

| HeLa | 40 μg/mL | ||

| A549 | 52 μg/mL | ||

| Antimicrobial | Derivatives of similar structure | E. coli | 62.5 µg/mL |

| S. aureus | 78.12 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are functionalized via alkoxylation with methoxypyrazine intermediates under reflux conditions (e.g., ethanol at 80°C for 6–8 hours). Key steps include protecting group strategies for the piperidine nitrogen and optimizing stoichiometry to minimize byproducts like unreacted pyrazine intermediates. Reaction progress is monitored via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .

- Data Consideration : Yield discrepancies (e.g., 70–90%) may arise from variations in solvent purity, temperature control, or catalyst loading. Evidence from similar compounds shows that anhydrous conditions and inert atmospheres (N₂/Ar) improve reproducibility .

Q. How can analytical techniques (e.g., HPLC, NMR) be optimized to characterize this compound’s purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention indices (Kovats) can be calibrated using n-alkane standards to confirm compound identity .

- NMR : Assign peaks via 2D-COSY and HSQC to resolve overlapping signals in the piperidine (δ 3.5–4.0 ppm) and isoxazole (δ 6.2–6.5 ppm) regions. Compare with spectral data from structurally analogous compounds, such as pyrazoline derivatives .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodology : Use QSAR models or software like MarvinSketch or ACD/Labs to estimate logP (predicted ~2.8) and aqueous solubility (poor, <0.1 mg/mL). Validate predictions experimentally via shake-flask methods or HPLC-derived retention times .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. methyl groups on pyrazine) affect bioactivity in target validation studies?

- Methodology : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and compare binding affinities via SPR (surface plasmon resonance) or fluorescence polarization assays. For example, methoxy groups enhance π-π stacking in pyrazine-based inhibitors, as shown in studies of PI3Kα inhibitors .

- Data Contradiction : Some analogs may exhibit reduced activity due to steric hindrance. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) can clarify structure-activity relationships .

Q. How can conflicting data on metabolic stability in hepatic microsomes be resolved?

- Methodology : Perform parallel assays in human and rat liver microsomes with NADPH cofactors. Monitor degradation via LC-MS/MS and identify metabolites (e.g., O-demethylation of the pyrazine ring). Discrepancies may arise from interspecies cytochrome P450 variability .

- Statistical Design : Use ANOVA with Tukey’s post-hoc test to assess significance of degradation rates (e.g., t₁/₂ = 30 min in human vs. 45 min in rat) .

Q. What strategies mitigate instability of the isoxazole moiety under acidic conditions?

- Methodology : Stabilize the isoxazole ring via formulation in buffered solutions (pH 6.5–7.5) or encapsulation in liposomes. Accelerated stability studies (40°C/75% RH for 6 months) can quantify degradation products like 5-methylisoxazole-3-carboxylic acid .

Q. How can cross-disciplinary approaches (e.g., crystallography, in silico modeling) resolve ambiguities in the compound’s 3D conformation?

- Methodology : Obtain single crystals via vapor diffusion (ethyl acetate/hexane) and solve the structure via X-ray diffraction (Mo-Kα radiation). Compare with DFT-optimized geometries (Gaussian 16) to validate bond angles and torsional strain .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in multi-step syntheses?

- Solution : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst type). For instance, a central composite design identified Pd(OAc)₂ as superior to CuI for Suzuki couplings in related pyrazine derivatives, improving yields from 50% to 85% .

Q. How can researchers validate the compound’s selectivity in kinase inhibition assays?

- Methodology : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Use Z’-factor statistical analysis to confirm assay robustness. For non-selective hits, introduce bulky substituents (e.g., tert-butyl) to the piperidine ring to enhance steric exclusion .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 178–182°C (DSC) | |

| LogP (experimental) | 2.7 ± 0.2 (shake-flask) | |

| Solubility (DMSO) | 45 mg/mL |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| 6-Methoxypyrazin-2-ol | Hydrolysis of alkoxy group | Anhydrous conditions |

| Piperidine N-oxide | Overoxidation | Reduce oxidizing agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.